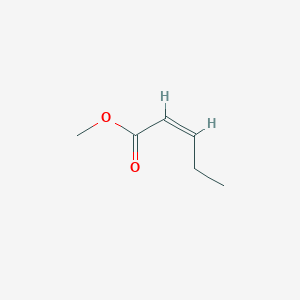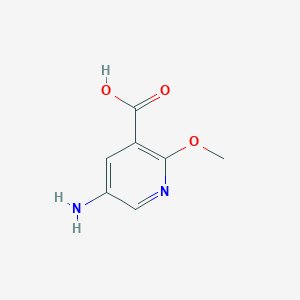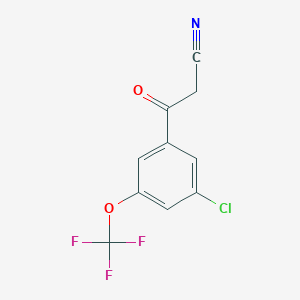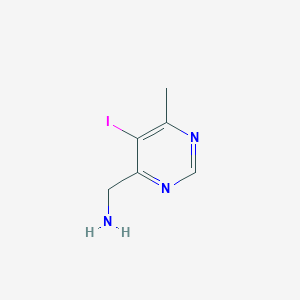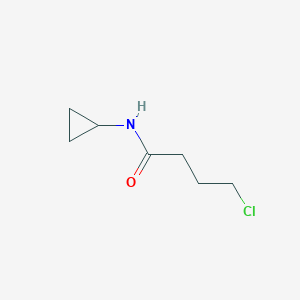
4-chloro-N-cyclopropylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-cyclopropylbutanamide is an organic compound with the molecular formula C7H12ClNO It is a derivative of butanamide, where a chlorine atom is attached to the fourth carbon and a cyclopropyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-chlorobutyryl chloride with cyclopropylamine. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-chloro-N-cyclopropylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The amide group can be oxidized to a nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Substitution: Formation of N-cyclopropylbutanamide derivatives with different substituents replacing the chlorine atom.
Reduction: Formation of 4-chloro-N-cyclopropylbutanol.
Oxidation: Formation of 4-chloro-N-cyclopropylbutanenitrile.
科学的研究の応用
4-chloro-N-cyclopropylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-chloro-N-cyclopropylbutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and specificity, while the chlorine atom can influence its reactivity and stability. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
類似化合物との比較
4-chloro-N-cyclopropylbutanamide can be compared with other similar compounds such as:
4-chlorobutanamide: Lacks the cyclopropyl group, which may result in different reactivity and biological activity.
N-cyclopropylbutanamide: Lacks the chlorine atom, which can affect its chemical properties and interactions.
4-chloro-N-methylbutanamide: Contains a methyl group instead of a cyclopropyl group, leading to variations in its physical and chemical characteristics.
The presence of both the chlorine atom and the cyclopropyl group in this compound makes it unique, offering a combination of properties that can be advantageous in specific applications.
特性
分子式 |
C7H12ClNO |
|---|---|
分子量 |
161.63 g/mol |
IUPAC名 |
4-chloro-N-cyclopropylbutanamide |
InChI |
InChI=1S/C7H12ClNO/c8-5-1-2-7(10)9-6-3-4-6/h6H,1-5H2,(H,9,10) |
InChIキー |
HBJZQNQWASIYFF-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


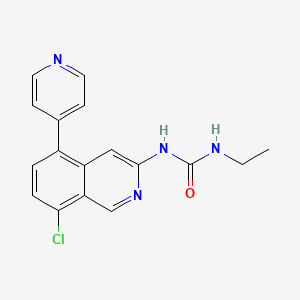
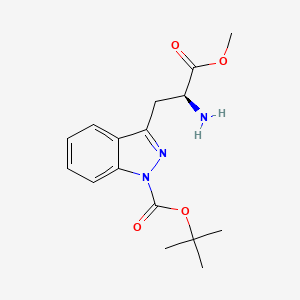
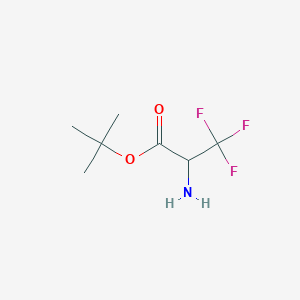
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
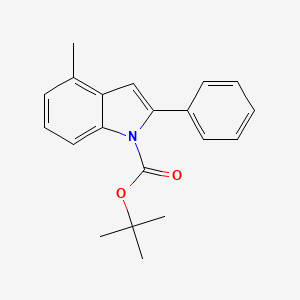
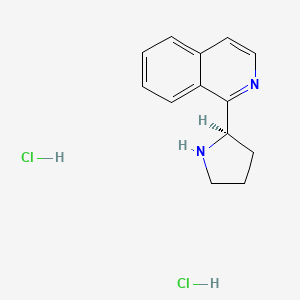
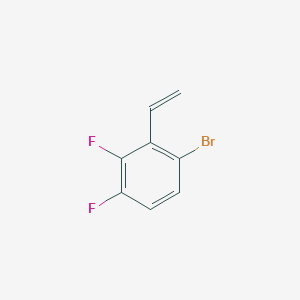
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)
